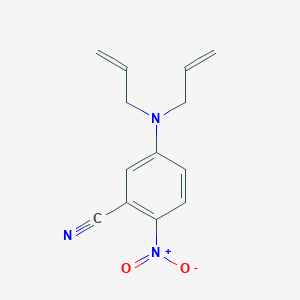
(Anthracen-9-YL)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-YL)phosphane is an organophosphorus compound characterized by the presence of an anthracene moiety attached to a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)phosphane typically involves the reaction of anthracene with a suitable phosphane precursor under controlled conditions. One common method is the reaction of anthracene with chlorophosphane in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (Anthracen-9-YL)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
(Anthracen-9-YL)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of (Anthracen-9-YL)phosphane involves its interaction with molecular targets through its phosphane and anthracene moieties. The phosphane group can coordinate with metal centers, making it useful in catalysis. The anthracene moiety can participate in π-π interactions, influencing the compound’s electronic properties and making it suitable for use in electronic devices .
Comparison with Similar Compounds
Anthracene: A parent compound with similar electronic properties but lacking the phosphane group.
Phosphane Derivatives: Compounds like triphenylphosphane, which have different aromatic groups attached to the phosphane.
Uniqueness: (Anthracen-9-YL)phosphane is unique due to the combination of the anthracene moiety and the phosphane group, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring both π-conjugation and coordination capabilities .
Properties
CAS No. |
141982-27-6 |
|---|---|
Molecular Formula |
C14H11P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
anthracen-9-ylphosphane |
InChI |
InChI=1S/C14H11P/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 |
InChI Key |
ZRJXVUSGIZYXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


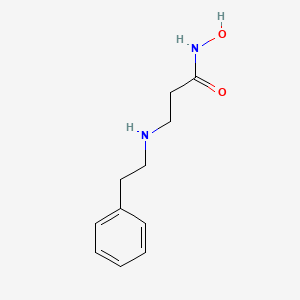
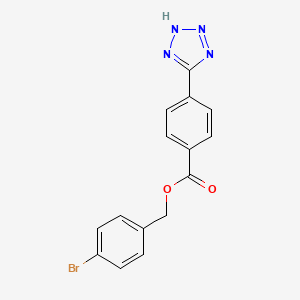
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
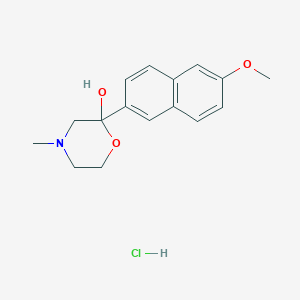
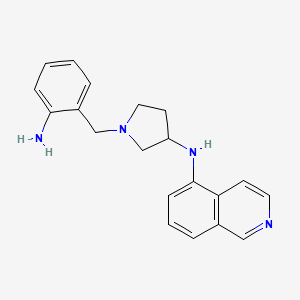
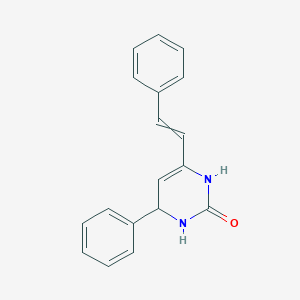
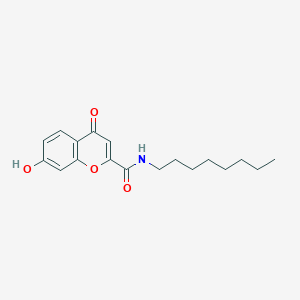
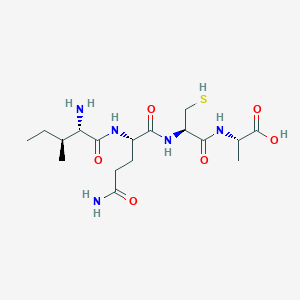
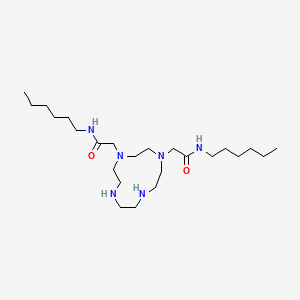

oxophosphanium](/img/structure/B12537467.png)

